molecular formula C14H16N2O2 B1671615 Amidate CAS No. 15301-65-2

Amidate

Numéro de catalogue: B1671615
Numéro CAS: 15301-65-2
Poids moléculaire: 244.29 g/mol
Clé InChI: NPUKDXXFDDZOKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Profile

Etomidate acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, enhancing inhibitory neurotransmission in the central nervous system. It induces sedation without analgesic properties, making it suitable for procedures requiring rapid induction of anesthesia with minimal cardiovascular effects .

Key Characteristics:

  • Onset of Action: Rapid, typically within one minute.
  • Duration of Effects: Approximately 3 to 5 minutes.
  • Hemodynamic Stability: Minimal impact on blood pressure and heart rate, making it ideal for patients with compromised cardiovascular function .

Induction of General Anesthesia

Etomidate is widely used for the induction of general anesthesia due to its rapid onset and short duration. It is particularly beneficial in patients at risk for hemodynamic instability, such as those with shock or significant cardiovascular disease .

Rapid Sequence Intubation

In emergency medicine, etomidate is the preferred agent for rapid sequence intubation. Its predictable effects allow for quick intubation while maintaining hemodynamic stability, which is crucial in critically ill patients .

Procedural Sedation

Etomidate is utilized for procedural sedation during short operative procedures, such as:

  • Tracheal intubation
  • Cardioversion
  • Dilation and curettage
  • Reduction of dislocated joints .

Off-label Uses

Etomidate has been used off-label to inhibit steroidogenesis in conditions like Cushing syndrome, where excessive cortisol production occurs. This application takes advantage of etomidate's ability to suppress cortisol levels temporarily .

Adrenal Insufficiency Concerns

Research has indicated that etomidate can induce adrenal insufficiency by inhibiting enzymes involved in cortisol synthesis. A meta-analysis found a significant association between etomidate use and increased mortality in septic patients, raising concerns about its safety profile in this population .

Table 1: Summary of Meta-analysis Findings on Etomidate and Mortality

Study TypeRisk Ratio (RR)Confidence Interval (CI)P-value
Randomized Controlled Trials1.26(1.06 - 1.50)Not Provided
Observational Studies1.05(0.97 - 1.13)P=0.23

Clinical Outcomes Comparison

A study comparing etomidate with ketamine for induction showed that while etomidate had a higher incidence of hypotension requiring vasopressors, it also demonstrated a higher survival rate at 28 days post-intubation .

Table 2: Clinical Outcomes After Induction

GroupSurvival at 28 Days (%)Required Vasopressors (%)
Etomidate80.843.9
Ketamine73.117.7

Mécanisme D'action

Target of Action

Amidate, also known as Ethnor or Etomidate, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator on the GABA A receptor . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to a depression of central nervous system (CNS) function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the inhibitory effect of GABA, this compound prolongs the post-synaptic inhibitory effect of GABA in the thalamus . This leads to a decrease in neuronal excitability and results in the hypnotic and anesthetic effects of the drug .

Pharmacokinetics

This compound has relatively large volumes of distribution and is rapidly metabolized . It undergoes ester hydrolysis in plasma and liver, metabolizing into an inactive carboxylic acid . The elimination half-life is approximately 75 minutes, and it is excreted in urine (85%) and bile duct (15%) . These pharmacokinetic properties contribute to its rapid onset and offset of clinical effect .

Result of Action

The primary result of this compound’s action is the induction of general anesthesia and sedation . It produces a swift onset of hypnotic effect, similar to barbiturates and propofol . It induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .

Action Environment

This compound’s action, efficacy, and stability are influenced by several environmental factors. It stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile, producing no cardiovascular or respiratory depression . This makes it a suitable induction agent for people who are hemodynamically unstable . This compound suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, making it unsuitable for administration by a prolonged infusion or to critically ill patients .

Analyse Biochimique

Biochemical Properties

Amidate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid . This interaction increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity . This compound also interacts with the enzyme 11β-hydroxylase, inhibiting cortisol synthesis, which is a notable side effect .

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. It enhances the inhibitory effects of γ-aminobutyric acid on neurons, leading to sedation and hypnosis . Additionally, this compound’s inhibition of 11β-hydroxylase affects adrenal steroidogenesis, reducing cortisol production . This can impact cell signaling pathways and gene expression related to stress response and metabolism .

Molecular Mechanism

At the molecular level, this compound binds to a distinct site on the GABA_A receptor, associated with the chloride ion channel . This binding increases the duration for which the chloride ion channel remains open, prolonging the inhibitory effect of γ-aminobutyric acid . This compound also inhibits the enzyme 11β-hydroxylase, reducing cortisol synthesis by preventing the conversion of 11-deoxycortisol to cortisol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to be rapid in onset and short in duration . The drug is rapidly metabolized by hepatic esterases into an inactive carboxylic acid . Over time, prolonged use of this compound can lead to adrenal suppression due to its inhibitory effect on 11β-hydroxylase . This suppression can have long-term effects on cellular function, particularly in critically ill patients .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound effectively induces anesthesia without significant adverse effects . At higher doses, it can cause profound sedation, respiratory depression, and hypotension . Chronic administration of high doses can lead to adrenal insufficiency due to prolonged inhibition of cortisol synthesis .

Metabolic Pathways

This compound is primarily metabolized in the liver by ester hydrolysis to form an inactive carboxylic acid . This metabolic pathway involves hepatic esterases and results in rapid clearance of the drug from the body . The inhibition of 11β-hydroxylase by this compound also affects the metabolic pathway of cortisol synthesis .

Transport and Distribution

This compound is administered intravenously and is rapidly distributed throughout the body . It has a high protein binding rate of approximately 76%, which influences its distribution and duration of action . The drug is primarily excreted through urine and bile .

Subcellular Localization

This compound exerts its effects primarily at the GABA_A receptors located on the neuronal cell membranes . The drug’s interaction with these receptors is crucial for its anesthetic and sedative properties . Additionally, this compound’s inhibition of 11β-hydroxylase occurs within the adrenal cortex, affecting cortisol synthesis at the subcellular level .

Méthodes De Préparation

Etomidate is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically involves the esterification of imidazole-5-carboxylic acid with ethanol in the presence of a catalyst to form ethyl imidazole-5-carboxylate. This intermediate is then reacted with ®-1-phenylethylamine to yield Etomidate . Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Etomidate undergoes several types of chemical reactions, including:

    Oxidation: Etomidate can be oxidized to form various metabolites, primarily through the action of liver enzymes.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Etomidate can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Comparaison Avec Des Composés Similaires

Etomidate is often compared with other anesthetic agents such as propofol and barbiturates. Unlike propofol, Etomidate has a more stable cardiovascular profile and does not cause significant drops in blood pressure. it does suppress the adrenal cortex by inhibiting the enzyme 11β-hydroxylase, which can be a drawback in critically ill patients . Similar compounds include:

Etomidate’s unique profile makes it a valuable anesthetic agent, particularly in patients with hemodynamic instability.

Activité Biologique

Etomidate is a widely used intravenous anesthetic agent known for its rapid onset and short duration of action. Its unique pharmacological profile makes it particularly suitable for induction of anesthesia in various clinical settings. This article explores the biological activity of etomidate, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Etomidate primarily exerts its effects through modulation of the GABAA_A receptors in the central nervous system. These receptors are crucial for inhibitory neurotransmission, and etomidate enhances the action of GABA, leading to increased chloride ion conductance and hyperpolarization of neurons.

  • Positive Modulation : At clinically relevant concentrations, etomidate acts as a positive allosteric modulator of GABAA_A receptors, allowing for lower concentrations of GABA to achieve similar effects compared to baseline conditions .
  • Direct Activation : At higher concentrations, etomidate can directly activate GABAA_A receptors, mimicking the effects of GABA itself .

Pharmacokinetics

The pharmacokinetic profile of etomidate is characterized by rapid distribution and elimination:

  • Volume of Distribution : The central volume is approximately 4.5 L/kg, while the peripheral volume is significantly larger at 74.9 L/kg due to high lipophilicity .
  • Half-Life : The elimination half-life varies but generally falls within a range that supports its use as a short-acting anesthetic.

Table 1: Pharmacokinetic Parameters of Etomidate

ParameterValue
Central Volume of Distribution (L/kg)4.5
Peripheral Volume of Distribution (L/kg)74.9
Elimination Half-Life (h)2-3
Onset Time (min)30-60 seconds
Duration of Action (min)5-10

Clinical Efficacy and Safety

Etomidate has been shown to have a favorable safety profile compared to other anesthetics, particularly in patients with compromised cardiovascular function due to minimal hemodynamic changes during induction .

Case Studies

  • Etomidate vs Propofol in Elderly Patients :
    A multicenter trial involving 1944 elderly patients undergoing elective surgery demonstrated that etomidate did not increase postoperative morbidity compared to propofol. The primary endpoint showed similar rates of complications between both groups .
  • Survival Outcomes in Critically Ill Patients :
    A randomized trial comparing etomidate with ketamine for intubation indicated that etomidate was associated with a higher survival rate at 28 days post-intubation (80.8% vs. 73.1% for ketamine), although the need for vasopressors was significantly higher in the etomidate group .

Adverse Effects

Despite its advantages, etomidate is associated with some adverse effects:

  • Adrenal Suppression : One notable side effect is adrenal suppression due to inhibition of steroidogenesis, which can be particularly concerning in critically ill patients .
  • Injection Site Reactions : Pain upon injection is common, with reports indicating an incidence rate as high as 68% .

Propriétés

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347652
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-65-2, 33125-97-2
Record name Ethnor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etomidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etomidate
Reactant of Route 2
Reactant of Route 2
Etomidate
Reactant of Route 3
Reactant of Route 3
Etomidate
Reactant of Route 4
Etomidate
Reactant of Route 5
Reactant of Route 5
Etomidate
Reactant of Route 6
Etomidate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.